3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide
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Overview
Description
3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide: is an organic compound with a complex structure that includes an amino group, an ethynyl group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(2-methoxyethyl)benzamide: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
5-Ethynyl-2-methoxybenzamide: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
3-Amino-5-ethynyl-N-(2-methoxyethyl)benzamide is unique due to the presence of both the amino and ethynyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-5-ethynyl-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-6-10(8-11(13)7-9)12(15)14-4-5-16-2/h1,6-8H,4-5,13H2,2H3,(H,14,15) |
InChI Key |
XIRZARBBXXQICT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)C#C)N |
Origin of Product |
United States |
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